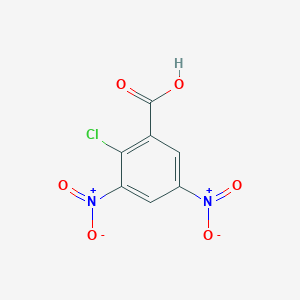

2-Chloro-3,5-dinitrobenzoic acid

描述

The exact mass of the compound 2-Chloro-3,5-dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3,5-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,5-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTKEYLCJYYHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179686 | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-91-8 | |

| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE56YK9ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-Chloro-3,5-dinitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-3,5-dinitrobenzoic acid, a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments[1]. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The primary synthesis route for 2-Chloro-3,5-dinitrobenzoic acid involves the nitration of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction utilizes a mixture of concentrated sulfuric acid and fuming nitric acid to introduce two nitro groups onto the aromatic ring.

Reaction Mechanism

The synthesis proceeds through the nitration of 2-chlorobenzoic acid. The presence of concentrated sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), a powerful electrophile, from nitric acid. The nitronium ion then attacks the aromatic ring of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para, and meta-directing, respectively. The resulting product is 2-Chloro-3,5-dinitrobenzoic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of 2-Chloro-3,5-dinitrobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-chlorobenzoic acid (7.8 g, 50 mmol) | [2] |

| Reagents | Concentrated sulfuric acid (25 mL) | [2] |

| Fuming nitric acid (15 mL) | [2] | |

| Reaction Temperature | 0°C initially, then raised to 125°C | [2] |

| Reaction Time | 30 minutes at 0°C, then 6 hours at 125°C | [2] |

| Product Yield (Mass) | 9.04 g | [2] |

| Product Yield (Percentage) | 73.5% | [2] |

| Product Appearance | Yellow solid | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-Chloro-3,5-dinitrobenzoic acid based on established laboratory procedures[2].

Materials:

-

2-chlorobenzoic acid (7.8 g, 50 mmol)

-

Concentrated sulfuric acid (25 mL)

-

Fuming nitric acid (15 mL)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter paper

-

Beaker

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the flask in an ice bath to 0°C.

-

Nitration: Slowly add 15 mL of fuming nitric acid to the reaction mixture using a dropping funnel. Maintain the temperature at 0°C during the addition.

-

Initial Reaction: After the addition is complete, continue to stir the mixture at 0°C for 30 minutes.

-

Heating: Raise the temperature to 125°C and continue to stir the reaction for 6 hours.

-

Precipitation: After 6 hours, carefully pour the reaction mixture into 250 mL of ice water. A white precipitate of 2-chloro-3,5-dinitrobenzoic acid will form.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

-

Drying: Dry the collected solid to obtain the final product, a yellow solid (9.04 g, 73.5% yield).

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of 2-Chloro-3,5-dinitrobenzoic acid from 2-chlorobenzoic acid.

Caption: Synthesis of 2-Chloro-3,5-dinitrobenzoic acid.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis.

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,5-dinitrobenzoic acid, a versatile compound utilized in various chemical and pharmaceutical applications. This guide includes key quantitative data, detailed experimental protocols, and visualizations of relevant processes and applications.

Core Physicochemical Data

2-Chloro-3,5-dinitrobenzoic acid is a yellow crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its strong electrophilic properties.[1] Its molecular structure and properties are well-characterized, providing a solid foundation for its use in research and development.

The fundamental physicochemical properties of 2-Chloro-3,5-dinitrobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2497-91-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][2][3][4][5][7][8][9] |

| Molecular Weight | 246.56 g/mol | [1][2][3][4][5][7][9] |

| Appearance | White to off-white or yellow crystalline powder | [1][10] |

| Melting Point | 196 - 201 °C | [1][4] |

| Boiling Point | 240-241°C (estimate) / 408.3 °C | [3][4][8] |

| pKa (Predicted) | 1.51 ± 0.10 | [3][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform), insoluble in water.[10] | [10] |

Applications Overview

2-Chloro-3,5-dinitrobenzoic acid is a valuable reagent and intermediate in several scientific fields. Its unique structure allows for selective reactions, making it a key component in the development of new compounds.[1]

Caption: Applications of 2-Chloro-3,5-dinitrobenzoic acid.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-Chloro-3,5-dinitrobenzoic acid and the determination of its key physicochemical properties.

Synthesis from 2-Chlorobenzoic Acid

This protocol outlines a common method for the synthesis of 2-Chloro-3,5-dinitrobenzoic acid via the nitration of 2-chlorobenzoic acid.[2]

Materials:

-

2-chlorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice water

-

Round-bottom flask

-

Ice bath

-

Stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Dissolve 2-chlorobenzoic acid (e.g., 7.8 g, 50 mmol) in concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask with stirring.[2]

-

Cool the mixture to 0 °C in an ice bath.[2]

-

Slowly add fuming nitric acid (e.g., 15 mL) to the reaction mixture while maintaining the temperature at 0 °C.[2]

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.[2]

-

Raise the temperature to 125 °C and stir the reaction for 6 hours.[2]

-

After the reaction is complete, cool the mixture and pour it into ice water (e.g., 250 mL) to precipitate the product.[2]

-

Collect the white precipitate by filtration, wash with water, and dry to obtain 2-Chloro-3,5-dinitrobenzoic acid.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-3,5-dinitrobenzoic acid CAS#: 2497-91-8 [chemicalbook.com]

- 4. 2497-91-8 CAS MSDS (2-Chloro-3,5-dinitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-3,5-dinitrobenzoic acid [webbook.nist.gov]

- 6. 2-CHLORO-3,5-DINITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Chloro-3,5-dinitrobenzoic acid | 2497-91-8 | FC70429 [biosynth.com]

- 9. 2-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 17247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-3 5-dinitrobenzoic acid CAS:2497-91-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

Spectroscopic Profile of 2-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dinitrobenzoic acid (CAS No: 2497-91-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of 2-Chloro-3,5-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic H | Data not available | - |

| Carboxylic Acid H | Data not available | - |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | Data not available |

| C-Cl | Data not available |

| C-NO₂ | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C (quaternary) | Data not available |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | O-H stretch (Carboxylic Acid) |

| Data not available | C=O stretch (Carboxylic Acid) |

| Data not available | C-NO₂ asymmetric stretch |

| Data not available | C-NO₂ symmetric stretch |

| Data not available | C-Cl stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | Aromatic C=C stretch |

Note: A detailed peak list with assignments for the FT-IR spectrum of 2-Chloro-3,5-dinitrobenzoic acid is not publicly available. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 246 | Data not available | [M]⁺ |

| 154 | Data not available | Data not available |

| 74 | Data not available | Data not available |

Note: The fragmentation pattern is based on the top three peaks reported by the NIST Mass Spectrometry Data Center.[2] A detailed analysis of all fragments and their relative intensities is not available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of benzoic acid derivatives is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of 2-Chloro-3,5-dinitrobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

The ¹H NMR data referenced for this compound was acquired on a Varian CFT-20 instrument.[2]

-

-

Data Acquisition:

-

Acquire the spectrum using appropriate pulse sequences.

-

Optimize spectral width, acquisition time, and relaxation delay for the specific nucleus being observed.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the chemical shifts to the TMS signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-3,5-dinitrobenzoic acid was obtained using the KBr wafer technique.[2] A standard protocol for this method is:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

-

Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Rapidly triturate the mixture to ensure a homogenous dispersion and prevent moisture absorption.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

The mass spectrum data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2] A general protocol for this analysis is:

-

Sample Introduction:

-

Introduce a solution of 2-Chloro-3,5-dinitrobenzoic acid into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The separated compound is subjected to electron ionization in the mass spectrometer's ion source. High-energy electrons bombard the molecules, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Chloro-3,5-dinitrobenzoic acid.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of 2-Chloro-3,5-dinitrobenzoic acid. Further research may be required to obtain more detailed quantitative spectral data.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-3,5-dinitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While extensive quantitative solubility data for this specific compound is not widely available in published literature, this document outlines the standardized experimental protocols for its determination. Furthermore, a detailed workflow for its synthesis is provided to support research and development activities.

Introduction to 2-Chloro-3,5-dinitrobenzoic Acid

2-Chloro-3,5-dinitrobenzoic acid (CAS No. 2497-91-8) is a crystalline solid with a molecular weight of 246.56 g/mol .[2][3] Its structure, featuring a carboxylic acid group, a chlorine atom, and two nitro groups on a benzene ring, makes it a valuable reagent in organic synthesis.[1] It serves as a critical building block in the development of various compounds, including anti-inflammatory and analgesic medications.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development in the pharmaceutical industry.

Data Presentation: Framework for Solubility Analysis

The following tables provide a standardized format for presenting experimentally determined solubility data for 2-Chloro-3,5-dinitrobenzoic acid. Researchers can utilize this structure to systematically record and compare solubility values across various solvents and temperatures.

Table 1: Mole Fraction Solubility (x₁) of 2-Chloro-3,5-dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 (e.g., Methanol) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Acetone) | Solvent 4 (e.g., Ethyl Acetate) |

| 283.15 | ||||

| 288.15 | ||||

| 293.15 | ||||

| 298.15 | ||||

| 303.15 | ||||

| 308.15 | ||||

| 313.15 | ||||

| 318.15 |

Table 2: Mass Fraction and Mass Solubilty ( g/100g Solvent) of 2-Chloro-3,5-dinitrobenzoic Acid in Various Organic Solvents at 298.15 K

| Solvent | Mass Fraction (w/w) | Solubility ( g/100g Solvent) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Acetonitrile | ||

| Toluene | ||

| Dichloromethane |

Experimental Protocols for Solubility Determination

The following sections detail robust methodologies for determining the solubility of 2-Chloro-3,5-dinitrobenzoic acid. The isothermal equilibrium or "shake-flask" method is a fundamental technique, with subsequent quantification achievable through gravimetric analysis or UV/Vis spectrophotometry.

This method is used to create a saturated solution, which is a prerequisite for any solubility measurement.

-

Apparatus:

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Jacketed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

-

Reagents:

-

High-purity 2-Chloro-3,5-dinitrobenzoic acid (>99%)

-

Analytical grade organic solvents

-

-

Procedure:

-

Add an excess amount of solid 2-Chloro-3,5-dinitrobenzoic acid to a series of jacketed glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time to equilibrium (typically 24-72 hours).

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample using a syringe filter into a pre-weighed container for analysis. This step is critical to remove any microscopic solid particles.

-

This is a straightforward and reliable method for determining solubility when the solute is non-volatile.

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Desiccator

-

Pre-weighed glass vials

-

-

Procedure:

-

Accurately weigh the filtered saturated solution obtained from the isothermal equilibrium method (Section 3.1).

-

Place the vials in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Dry the samples to a constant weight.

-

After drying, transfer the vials to a desiccator to cool to room temperature before re-weighing.

-

The final weight represents the mass of the dissolved 2-Chloro-3,5-dinitrobenzoic acid. The mass of the solvent is determined by subtracting the mass of the solute from the initial mass of the solution.

-

Calculate the solubility in terms of mole fraction, mass fraction, or g/100g of solvent.

-

This method is suitable for nitroaromatic compounds, which typically exhibit strong UV absorbance, and is useful for lower solubility ranges.[4]

-

Apparatus:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of 2-Chloro-3,5-dinitrobenzoic acid in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λ_max.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of 2-Chloro-3,5-dinitrobenzoic acid in the chosen solvent. Measure the absorbance of each standard at the λ_max. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert Law.

-

Analyze the Saturated Solution: Take a precise volume of the filtered saturated solution from the isothermal equilibrium experiment (Section 3.1) and dilute it accurately with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Synthesis Workflow

2-Chloro-3,5-dinitrobenzoic acid can be synthesized from 2-chlorobenzoic acid through a nitration reaction.[1] The logical steps of this synthesis process are outlined in the diagram below.

Caption: Synthesis workflow for 2-Chloro-3,5-dinitrobenzoic acid.

Conclusion

This guide serves as a foundational resource for researchers working with 2-Chloro-3,5-dinitrobenzoic acid. While specific solubility data remains to be extensively published, the detailed experimental protocols provided herein offer a clear path for its systematic determination. The gravimetric and UV/Vis spectrophotometric methods are standard, reliable approaches for quantifying solubility in various organic solvents. The provided synthesis workflow further equips scientists with the necessary information for the preparation of this important chemical intermediate. Accurate solubility data is a critical parameter that will undoubtedly facilitate the continued use of 2-Chloro-3,5-dinitrobenzoic acid in drug discovery and other areas of chemical synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,5-dinitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₃ClN₂O₆.[1][2] Its structure, characterized by the presence of a bulky chlorine atom and two strongly electron-withdrawing nitro groups ortho and para to the carboxylic acid function, suggests significant electronic and steric effects that dictate its molecular conformation and reactivity. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3] Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing synthetic pathways, and for its application in materials science.

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-Chloro-3,5-dinitrobenzoic acid, based on available chemical data and computational modeling. Due to the current absence of published single-crystal X-ray diffraction data, this guide also presents a generalized experimental protocol for the determination of its solid-state structure.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-3,5-dinitrobenzoic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][2] |

| Molecular Weight | 246.56 g/mol | [1][2] |

| CAS Number | 2497-91-8 | [1][2] |

| Melting Point | 196-201 °C | |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | 2-chloro-3,5-dinitrobenzoic acid | [2] |

Molecular Structure and Conformation

While precise, experimentally determined quantitative data on the bond lengths, bond angles, and torsion angles of 2-Chloro-3,5-dinitrobenzoic acid are not currently available in the public domain, we can infer its likely conformation based on fundamental principles of organic chemistry and data from analogous structures.

The benzene ring provides a rigid scaffold. The substituents—a carboxylic acid group, a chlorine atom, and two nitro groups—will influence the planarity of the molecule. It is expected that the nitro groups and the carboxylic acid group will be twisted out of the plane of the benzene ring to minimize steric hindrance. This is a common feature in polysubstituted benzene derivatives.

A computational model of the molecule's structure is depicted in the following diagram:

Caption: Ball-and-stick model of 2-Chloro-3,5-dinitrobenzoic acid.

Synthesis

2-Chloro-3,5-dinitrobenzoic acid can be synthesized by the nitration of 2-chlorobenzoic acid. A general synthetic pathway is outlined below.

Caption: Synthesis of 2-Chloro-3,5-dinitrobenzoic acid.

A typical laboratory-scale synthesis involves dissolving 2-chlorobenzoic acid in concentrated sulfuric acid, followed by the careful addition of fuming nitric acid at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is subsequently isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.

Experimental Protocol for Structural Elucidation

As experimental structural data for 2-Chloro-3,5-dinitrobenzoic acid is not publicly available, this section provides a detailed, generalized protocol for its determination using single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of 2-Chloro-3,5-dinitrobenzoic acid would be grown, likely by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof with water). The choice of solvent is critical and would be determined through screening various options.

-

Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. Diffraction data would be collected using monochromatic X-radiation (e.g., Mo Kα or Cu Kα) at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares techniques. Anisotropic displacement parameters for non-hydrogen atoms would be refined, and hydrogen atoms would be located from the difference Fourier map or placed in calculated positions.

-

Data Presentation: The final refined crystal structure would provide precise bond lengths, bond angles, and torsion angles, which would be presented in tabular format. Crystallographic data would also include the crystal system, space group, unit cell dimensions, and refinement statistics.

Conclusion

2-Chloro-3,5-dinitrobenzoic acid is a molecule of significant interest in synthetic and materials chemistry. While a definitive experimental structure is not yet publicly available, its conformation is predicted to be non-planar due to steric and electronic effects of its substituents. The provided computational model and generalized experimental protocol for structural determination offer a valuable resource for researchers working with this compound. Further investigation through single-crystal X-ray diffraction is necessary to provide a definitive understanding of its three-dimensional structure and intermolecular interactions in the solid state.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Properties of 2-Chloro-3,5-dinitrobenzoic Acid

Abstract

2-Chloro-3,5-dinitrobenzoic acid is a highly reactive aromatic compound characterized by its pronounced electrophilic properties. The presence of two strongly electron-withdrawing nitro groups and a carboxylic acid function on the benzene ring significantly activates the molecule towards nucleophilic attack, particularly at the carbon atom bearing the chloro substituent. This guide provides a comprehensive overview of the electrophilic nature of 2-Chloro-3,5-dinitrobenzoic acid, detailing its reactivity, the mechanism of nucleophilic aromatic substitution (SNAr), relevant quantitative data, experimental protocols for its synthesis and reactions, and its applications in various fields, including pharmaceutical and agricultural research.

Introduction

2-Chloro-3,5-dinitrobenzoic acid (CAS No: 2497-91-8) is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a chlorine atom and two nitro groups ortho and para to the site of substitution, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. These "strong electrophilic properties" are pivotal to its utility in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] This document will explore the fundamental principles governing its reactivity and provide practical information for its application in a laboratory setting.

Physicochemical and Reactivity Data

The electrophilic character of 2-Chloro-3,5-dinitrobenzoic acid is quantified by its physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Reference |

| CAS Number | 2497-91-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClN₂O₆ | [1][2][4] |

| Molecular Weight | 246.56 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 196 - 201 °C | [1] |

| pKa (Predicted) | 1.51 ± 0.10 | [6] |

| Purity | ≥ 97-99% | [1] |

Electrophilic Reactivity and Mechanism

The primary mode of reaction for 2-Chloro-3,5-dinitrobenzoic acid is nucleophilic aromatic substitution (SNAr). Unlike electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring.[7]

The Addition-Elimination Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.[8]

-

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

The presence of the two nitro groups is crucial for this reaction. They stabilize the negatively charged Meisenheimer complex by delocalizing the charge through resonance, thereby lowering the activation energy of the rate-determining addition step.[7][9] This stabilization is most effective when the electron-withdrawing groups are positioned ortho and para to the leaving group.[9]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of 2-Chloro-3,5-dinitrobenzoic acid

This protocol is adapted from established chemical synthesis procedures.[4]

Materials:

-

2-chlorobenzoic acid (7.8 g, 50 mmol)

-

Concentrated sulfuric acid (25 mL)

-

Fuming nitric acid (15 mL)

-

Ice-water bath

-

Heating mantle

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-chlorobenzoic acid (7.8 g, 50 mmol) in 25 mL of concentrated sulfuric acid in a flask with stirring.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add 15 mL of fuming nitric acid to the reaction system, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir at 0 °C for 30 minutes.

-

Gradually raise the temperature to 125 °C and stir the reaction for 6 hours.

-

After the reaction is complete, cool the mixture and pour it into 250 mL of ice water.

-

A white precipitate will form. Filter the precipitate, wash it with water, and dry it to obtain 2-chloro-3,5-dinitrobenzoic acid. The expected yield is approximately 73.5%.[4]

Figure 2: Experimental workflow for the synthesis of 2-Chloro-3,5-dinitrobenzoic acid.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for reacting 2-Chloro-3,5-dinitrobenzoic acid with a primary or secondary amine.

Materials:

-

2-Chloro-3,5-dinitrobenzoic acid (1 equivalent)

-

Amine nucleophile (2.2 equivalents)

-

Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Stirring plate and standard glassware

Procedure:

-

Dissolve 2-Chloro-3,5-dinitrobenzoic acid in the chosen solvent in a round-bottom flask.

-

Add the amine to the solution. The second equivalent of amine acts as a base to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) while monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in Drug Development and Research

The high reactivity of 2-Chloro-3,5-dinitrobenzoic acid makes it a valuable building block in several areas of research and development.

Synthesis of Bioactive Molecules

It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to readily undergo SNAr reactions allows for the facile introduction of diverse functionalities onto the benzoic acid scaffold, enabling the construction of complex molecular architectures.

Biological Activity and Signaling Pathways

Research has indicated that 2-Chloro-3,5-dinitrobenzoic acid can induce apoptosis in prostate cancer cells.[2] The proposed mechanism involves its reaction with endogenous amines to form nitrosating species, which can lead to DNA damage and trigger the apoptotic cascade.[2] This suggests a potential application in the development of novel anticancer agents.

Figure 3: Proposed signaling pathway for apoptosis induction.

Conclusion

2-Chloro-3,5-dinitrobenzoic acid exhibits potent electrophilic properties due to the strong electron-withdrawing effects of its two nitro groups, which activate it for nucleophilic aromatic substitution. This reactivity makes it an invaluable reagent for the synthesis of a wide range of chemical compounds. Understanding its reaction mechanisms and having access to reliable experimental protocols are essential for leveraging its synthetic potential in drug discovery, materials science, and chemical biology. The information provided in this guide serves as a foundational resource for researchers working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-3,5-dinitrobenzoic acid | 2497-91-8 | FC70429 [biosynth.com]

- 3. 2-Chloro-3,5-dinitrobenzoic acid [webbook.nist.gov]

- 4. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 17247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3,5-dinitrobenzoic acid CAS#: 2497-91-8 [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of 2-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Decomposition Characteristics

Based on the analysis of nitrobenzoic acid isomers, the thermal decomposition of 2-Chloro-3,5-dinitrobenzoic acid is anticipated to be an exothermic process. The presence of two nitro groups, coupled with a chloro substituent on the aromatic ring, likely influences the onset and energetics of decomposition. The following table summarizes the expected key parameters from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Parameter | Expected Range/Value | Technique | Significance |

| Melting Point (°C) | ~198 - 204 | DSC | Indicates the transition from solid to liquid phase. |

| Decomposition Onset Temperature (°C) | 150 - 250 | DSC/TGA | The temperature at which significant decomposition begins. Crucial for defining safe upper-temperature limits for handling and storage. |

| Decomposition Peak Temperature (°C) | 180 - 300 | DSC | The temperature at which the rate of decomposition is at its maximum, indicating the point of highest energy release. |

| Heat of Decomposition (ΔHd, J/g) | 300 - 600 | DSC | Quantifies the energy released during decomposition. A higher value indicates greater thermal hazard. |

| Mass Loss (%) | Significant | TGA | Corresponds to the evolution of gaseous byproducts during decomposition. |

Experimental Protocols

To determine the precise thermal stability of 2-Chloro-3,5-dinitrobenzoic acid, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and the enthalpy (heat) of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-3 mg of finely powdered 2-Chloro-3,5-dinitrobenzoic acid into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a hermetically sealed pan is critical to contain any evolved gases and prevent contamination of the instrument.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument's sample holder.

-

Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative side reactions.

-

-

Heating Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a linear heating rate. It is recommended to perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to investigate the kinetics of decomposition. A typical temperature range would be from ambient to 400°C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The decomposition onset temperature is determined by the extrapolated onset of the exothermic decomposition peak.

-

The peak decomposition temperature is the temperature at the apex of the exotherm.

-

The heat of decomposition is calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss profile.

Methodology:

-

Sample Preparation: Accurately weigh approximately 3-5 mg of 2-Chloro-3,5-dinitrobenzoic acid into an open ceramic or aluminum crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA microbalance.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a consistent flow rate (e.g., 50 mL/min).

-

-

Heating Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., ambient to 500°C).

-

-

Data Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

The onset of mass loss corresponds to the initiation of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment of 2-Chloro-3,5-dinitrobenzoic acid.

Caption: Workflow for assessing the thermal stability of 2-Chloro-3,5-dinitrobenzoic acid.

This structured approach, combining DSC and TGA, provides a robust framework for characterizing the thermal stability of 2-Chloro-3,5-dinitrobenzoic acid. The data generated is essential for developing safe handling procedures, defining temperature limits for storage and transportation, and mitigating risks in synthetic processes. For compounds with significant exothermic decomposition, further analysis using techniques such as Accelerating Rate Calorimetry (ARC) may be warranted to evaluate the potential for thermal runaway reactions under adiabatic conditions.

Technical Guide: Safety and Handling of 2-Chloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-3,5-dinitrobenzoic acid (CAS No. 2497-91-8). The following sections detail the hazard classifications, personal protective equipment, handling and storage procedures, first-aid measures, and emergency protocols. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

2-Chloro-3,5-dinitrobenzoic acid is a hazardous substance requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Pictogram:

Signal Word: Warning

Hazard Statements (H-Statements): [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Quantitative toxicological data for 2-Chloro-3,5-dinitrobenzoic acid is limited. The following data has been reported:

Table 2: Acute Toxicity Data

| Route | Species | Test | Value | Reference |

| Intravenous | Mouse | LD50 | 180 mg/kg | [2] |

NFPA 704 Rating (Estimated)

Table 3: NFPA 704 Rating for 3,5-Dinitrobenzoic Acid

| Category | Rating | Description |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability (Red) | 0 | Will not burn under normal fire conditions. |

| Instability/Reactivity (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special Hazards (White) | No special hazards. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-Chloro-3,5-dinitrobenzoic acid to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |

| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |

| Lab coat or chemical-resistant apron | To prevent skin contact. | |

| Respiratory | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne concentrations. Use a P95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and ensuring a safe working environment.

Table 5: Handling and Storage Procedures

| Aspect | Procedure |

| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid formation of dust and aerosols.- Avoid contact with skin, eyes, and clothing.- Use non-sparking tools.- Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.- Store locked up.- Keep away from incompatible materials such as strong oxidizing agents. |

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

Table 6: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | - Move the victim to fresh air.[3]- If breathing is difficult, give oxygen.- If not breathing, give artificial respiration.- Seek immediate medical attention. |

| Skin Contact | - Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]- If skin irritation persists, get medical advice/attention.[3] |

| Eye Contact | - Immediately rinse cautiously with water for several minutes.[3]- Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3]- Seek immediate medical attention.[3] |

| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Never give anything by mouth to an unconscious person.- Call a physician or poison control center immediately. |

Experimental Protocols and Visualizations

Generalized Laboratory Handling Protocol

This protocol outlines a general workflow for safely handling 2-Chloro-3,5-dinitrobenzoic acid powder in a laboratory setting.

Methodology:

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Verify that the chemical fume hood is functioning properly.

-

Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

-

Have appropriate waste containers ready.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of the solid compound inside the chemical fume hood to contain any dust.

-

Use a draft shield on the balance if necessary to prevent air currents from affecting the measurement and dispersing the powder.

-

Carefully transfer the desired amount of the compound using a clean spatula.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

Ensure the reaction vessel is properly secured.

-

If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

-

-

Post-Handling and Cleanup:

-

Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.

-

Wipe down the work surface in the fume hood.

-

Dispose of all waste (solid and liquid) in designated hazardous waste containers according to institutional and local regulations.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Caption: GHS Hazard Identification and Communication Flow.

Caption: Standard Laboratory Workflow for Handling Hazardous Powders.

Caption: Emergency Response Decision Tree for Accidental Exposure.

References

Commercial Sourcing and Technical Guide for High-Purity 2-Chloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. It details the specifications from various suppliers, outlines a comprehensive experimental protocol for its synthesis, purification, and analysis, and includes workflow visualizations to aid in experimental planning.

Commercial Availability and Specifications

High-purity 2-Chloro-3,5-dinitrobenzoic acid is available from several commercial chemical suppliers. The purity levels and available data vary between suppliers, with some providing more comprehensive analytical information than others. A summary of offerings from key suppliers is presented below.

| Supplier | Purity Specification | Analytical Method | Additional Information |

| Chem-Impex | ≥ 99%[1] | HPLC[1] | Melting point: 196 - 201 °C; Appearance: White to off-white crystalline powder.[1] |

| Newblue-CHEM | 99%[2] | Not specified | Appearance: white to light yellow crystal powder; Grade: Industrial, Food, Pharma.[2] |

| Biosynth | Not specified | Not specified | Used in organic synthesis and has been shown to induce apoptosis in prostate cancer cells.[3] |

| Sigma-Aldrich | Not specified | Does not collect analytical data for this product.[4] | Sold as part of a collection of rare and unique chemicals; buyer assumes responsibility to confirm purity.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity 2-Chloro-3,5-dinitrobenzoic acid.

Synthesis of 2-Chloro-3,5-dinitrobenzoic acid

This protocol is based on the nitration of 2-chlorobenzoic acid.[5]

Materials:

-

2-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Heating mantle with temperature controller

-

Dropping funnel

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath with constant stirring.

-

Slowly add fuming nitric acid to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

Gradually raise the temperature to 125°C and maintain it for 6 hours.

-

Cool the reaction mixture to room temperature and then pour it over a mixture of ice and water.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove residual acid.

-

Dry the crude product under vacuum.

Purification by Recrystallization

To achieve high purity, the crude 2-Chloro-3,5-dinitrobenzoic acid should be recrystallized. A mixed solvent system is often effective for compounds with moderate polarity.

Materials:

-

Crude 2-Chloro-3,5-dinitrobenzoic acid

-

Ethanol

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Condenser

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities remain, perform a hot filtration.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Quality Control and Analysis

The purity of the final product should be assessed using the following methods.

2.3.1. Melting Point Determination:

-

A sharp melting point range close to the literature value (196-201 °C) is indicative of high purity.[1]

2.3.2. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Analysis: The purity is determined by the area percentage of the main peak.

2.3.3. Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure. Spectral data can be compared with reference spectra available in databases like PubChem.[6]

-

IR Spectroscopy: To identify the characteristic functional groups.[6]

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Caption: Synthesis workflow for 2-Chloro-3,5-dinitrobenzoic acid.

Caption: Purification and analysis workflow for high-purity product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Newblue-CHEM 2-Chloro-3,5-dinitrobenzoic acid, CasNo.2497-91-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-CHLORO-3,5-DINITROBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 17247 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-3,5-dinitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of esters and amides. Its strong electrophilic character, a consequence of the electron-withdrawing nitro groups and the chloro substituent, facilitates nucleophilic substitution reactions at the carbonyl group. This reagent is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.[1]

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-3,5-dinitrobenzoic acid in esterification and amidation reactions.

Key Applications

The primary applications of 2-Chloro-3,5-dinitrobenzoic acid in organic synthesis revolve around its conversion into activated derivatives, such as acid chlorides, which readily react with nucleophiles like alcohols and amines to form stable ester and amide linkages.

-

Esterification: It serves as a starting material for the synthesis of a wide range of esters. These esters can be valuable as final products or as intermediates in more complex synthetic routes. The dinitrophenyl moiety can also act as a useful chromophore for analytical purposes.

-

Amidation: 2-Chloro-3,5-dinitrobenzoic acid is employed in the synthesis of amides, a fundamental functional group in numerous biologically active molecules, including anti-inflammatory and analgesic medications.[1] The robust nature of the resulting amide bond is crucial for the stability of these compounds.

Data Presentation

The following table summarizes quantitative data for representative esterification and amidation reactions involving derivatives of 2-Chloro-3,5-dinitrobenzoic acid.

| Product Type | Reactants | Reagent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Ester | 2-Chloro-3,5-dinitrobenzoic acid, Methanol | Conc. H₂SO₄ | Methanol | 70-80°C, 24h | - | - |

| Amide | 4-Chloro-3,5-dinitrobenzoic acid, Methyl 2-aminoacetate | EDC, DMAP, TEA | Dichloromethane, Chloroform | Room Temperature, 6h | 80% | - |

| Ester | 3,5-Dinitrobenzoyl chloride, n-Butyl alcohol | - | - | Heat | - | 64 |

| Ester | 3,5-Dinitrobenzoyl chloride, Isobutyl alcohol | - | - | Heat | - | 83-83.5 |

| Ester | 3,5-Dinitrobenzoyl chloride, Benzyl alcohol | - | - | Heat | - | 106 |

| Amide | 4-Chloro-3,5-dinitrobenzotrifluoride, Aniline | - | Methanol | Room Temperature, 30-45 min | - | - |

Yields and melting points are reported as found in the cited literature and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

This protocol describes the synthesis of the title compound from 2-chlorobenzoic acid.

Materials:

-

2-chlorobenzoic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid with stirring until complete dissolution.[2]

-

Cool the mixture to 0°C in an ice bath.[2]

-

Slowly add 15 mL of fuming nitric acid to the reaction mixture while maintaining the temperature at 0°C.[2]

-

After the addition is complete, continue stirring at 0°C for an additional 30 minutes.[2]

-

Gradually raise the temperature to 125°C and continue stirring for 6 hours.[2]

-

After the reaction is complete, cool the mixture and pour it into 250 mL of ice water to precipitate the product.[2]

-

Filter the white precipitate, wash it with water, and dry to obtain 2-chloro-3,5-dinitrobenzoic acid.[2]

-

The reported yield for this procedure is approximately 73.5%.[2]

Protocol 2: Esterification via Acid Chloride Intermediate

This protocol outlines a general two-step procedure for the esterification of alcohols using 2-Chloro-3,5-dinitrobenzoic acid, proceeding through the corresponding acid chloride.

Step 1: Synthesis of 2-Chloro-3,5-dinitrobenzoyl chloride

Materials:

-

2-Chloro-3,5-dinitrobenzoic acid

-

Thionyl chloride or Phosphorus pentachloride

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Chloro-3,5-dinitrobenzoic acid in an anhydrous solvent.

-

Add an excess of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, portion-wise.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by the cessation of gas evolution).

-

After completion, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 2-Chloro-3,5-dinitrobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification of an Alcohol

Materials:

-

2-Chloro-3,5-dinitrobenzoyl chloride

-

Alcohol of choice

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve the alcohol in an anhydrous solvent in a reaction vessel.

-

Add a suitable base, such as pyridine, to the solution.

-

Slowly add a solution of 2-Chloro-3,5-dinitrobenzoyl chloride in the same anhydrous solvent to the alcohol solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Direct Amidation using a Coupling Agent

This protocol is adapted from a similar reaction and describes a method for the direct amidation of 2-Chloro-3,5-dinitrobenzoic acid using a peptide coupling agent.

Materials:

-

2-Chloro-3,5-dinitrobenzoic acid

-

Amine of choice (e.g., a primary or secondary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of 2-Chloro-3,5-dinitrobenzoic acid in anhydrous DCM, add EDC (1.05 equivalents) and DMAP (0.1 equivalents).

-

Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM and add TEA (1.1 equivalents).

-

Add the amine solution to the activated acid mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

After the reaction is complete, wash the mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Caption: Synthetic pathway for esterification via an acid chloride intermediate.

References

Application of 2-Chloro-3,5-dinitrobenzoic Acid in Pharmaceutical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: a carboxylic acid group, a halogen atom activated towards nucleophilic substitution, and two electron-withdrawing nitro groups that enhance the electrophilicity of the aromatic ring. This unique combination of functional groups makes it an ideal precursor for the synthesis of a variety of bioactive molecules, particularly those with anti-inflammatory and analgesic properties.[1]

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-3,5-dinitrobenzoic acid in the synthesis of novel anti-inflammatory agents. The protocols are based on established synthetic methodologies and include quantitative data and visualizations to aid in research and development.

Core Application: Synthesis of 2-(Arylamino)-3,5-dinitrobenzoic Acid Derivatives

A primary application of 2-Chloro-3,5-dinitrobenzoic acid in pharmaceutical synthesis is its use as a scaffold for the preparation of 2-(arylamino)-3,5-dinitrobenzoic acids. These compounds are structurally analogous to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group from a substituted aniline.

The general reaction scheme is depicted below:

References

Application Notes and Protocols for N-terminal Amino Acid Analysis Using 2-Chloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of specific literature and established protocols for the use of 2-chloro-3,5-dinitrobenzoic acid in N-terminal amino acid analysis. The information presented herein is based on the well-documented reactivity of a structurally similar compound, 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent), which has been historically significant in protein sequencing.[1][2][3] The protocols and applications described below are therefore inferred and would require optimization and validation by the end-user.

Introduction

N-terminal amino acid analysis is a fundamental technique in protein chemistry, providing crucial information about a protein's identity, purity, and structure. The process typically involves the derivatization of the free alpha-amino group of the N-terminal amino acid, followed by hydrolysis of the peptide bonds and subsequent identification of the labeled amino acid.

2-Chloro-3,5-dinitrobenzoic acid is a halogenated nitroaromatic compound with strong electrophilic properties, making it a potential reagent for the derivatization of primary and secondary amines, such as the N-terminal amino group of peptides and proteins.[4] Its structural similarity to 2,4-dinitrofluorobenzene (DNFB), the reagent used in the classical Sanger sequencing method, suggests its potential utility in N-terminal analysis.[1][2][5] The dinitrophenyl group introduced by these reagents is chromophoric, allowing for the colorimetric or spectrophotometric detection of the derivatized N-terminal amino acid.[2]

Principle of the Method

The proposed method involves a two-step process analogous to the Sanger method. First, the peptide or protein is reacted with 2-chloro-3,5-dinitrobenzoic acid under mildly alkaline conditions. The chlorine atom, activated by the two electron-withdrawing nitro groups, is susceptible to nucleophilic aromatic substitution by the N-terminal amino group of the peptide. This reaction forms a stable 2-carboxy-4,6-dinitrophenyl (CDNP)-peptide derivative.

In the second step, the derivatized peptide is subjected to acid hydrolysis, which cleaves all peptide bonds, releasing the individual amino acids. The CDNP-derivatized N-terminal amino acid is stable to this hydrolysis and can be subsequently identified by chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Experimental Protocols

Materials and Reagents

-

Peptide or protein sample

-

2-Chloro-3,5-dinitrobenzoic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 6 M

-

Standard amino acid solutions

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Trifluoroacetic acid (TFA)

Protocol 1: Derivatization of the N-terminal Amino Acid

-

Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a solution of 2-chloro-3,5-dinitrobenzoic acid in ethanol (e.g., 10 mg/mL).

-

Derivatization Reaction:

-

To 100 µL of the peptide solution, add 200 µL of the 2-chloro-3,5-dinitrobenzoic acid solution.

-

Incubate the mixture at room temperature for 2-4 hours with gentle agitation. The reaction should be performed in the dark to minimize photodegradation of the dinitrophenyl group.

-

-

Precipitation and Washing:

-

Acidify the reaction mixture with a few drops of 1 M HCl to precipitate the derivatized peptide.

-

Centrifuge the mixture and discard the supernatant.

-

Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.

-

Air-dry the resulting CDNP-peptide precipitate.

-

Protocol 2: Acid Hydrolysis of the Derivatized Peptide

-

Hydrolysis:

-

Place the dried CDNP-peptide in a hydrolysis tube.

-

Add 200-500 µL of 6 M HCl.

-

Seal the tube under vacuum.

-

Incubate at 110°C for 18-24 hours.

-

-

Sample Recovery:

-

After hydrolysis, cool the tube and carefully open it.

-

Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Redissolve the dried hydrolysate in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

-

Protocol 3: Identification of the CDNP-Amino Acid by HPLC

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of approximately 360 nm.

-

-

Analysis:

-

Inject the redissolved hydrolysate into the HPLC system.

-